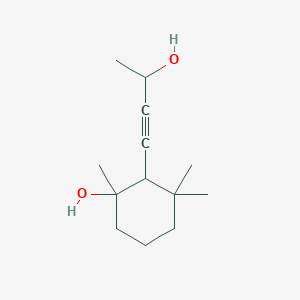
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group and a butynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol typically involves multiple steps. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with but-3-yn-2-ol in the presence of a palladium catalyst and copper iodide . This is followed by oxidation using Dess-Martin periodinane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
化学反应分析
Types of Reactions
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidizing the hydroxyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the triple bond.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
科学研究应用
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol involves its interaction with various molecular targets. The hydroxyl and butynyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- **2-({[3-hydroxy-2-(3-hydroxybut-1-yn-1-yl)bicyclo[3.2.0]hept-5-en-6-yl]amino}oxy)acetic acid
- **2-({[2-hydroxy-3-(3-hydroxybut-1-yn-1-yl)bicyclo[3.2.0]heptan-6-ylidene]amino}oxy)acetic acid
Uniqueness
2-(3-Hydroxybut-1-yn-1-yl)-1,3,3-trimethylcyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
116235-86-0 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
2-(3-hydroxybut-1-ynyl)-1,3,3-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H22O2/c1-10(14)6-7-11-12(2,3)8-5-9-13(11,4)15/h10-11,14-15H,5,8-9H2,1-4H3 |
InChI 键 |
BKVVPCFREKQPNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CC1C(CCCC1(C)O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


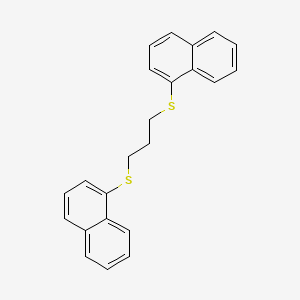
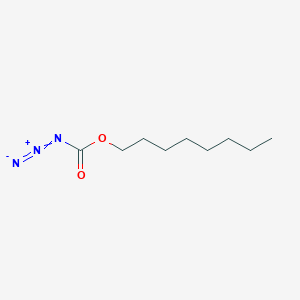
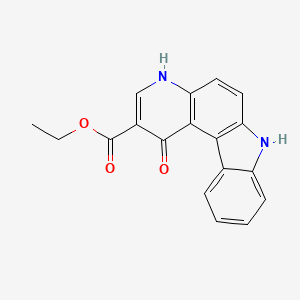
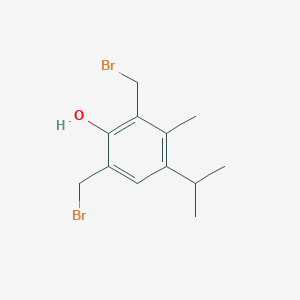

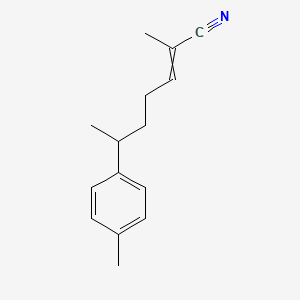
![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
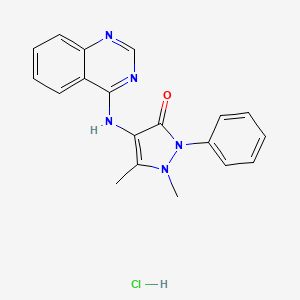
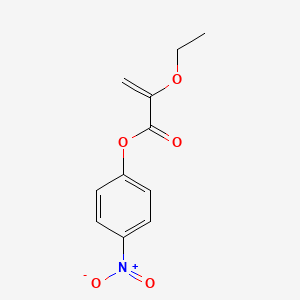
![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
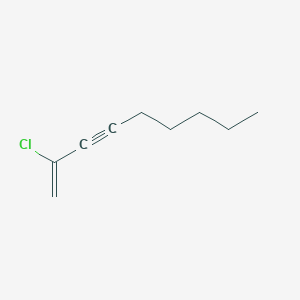
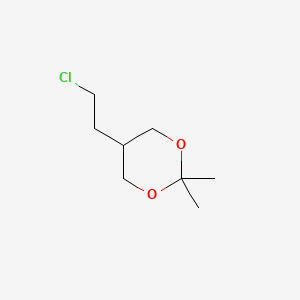
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
